molecular formula C16H29NO5 B6194079 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate CAS No. 2679949-88-1

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate

Cat. No.: B6194079
CAS No.: 2679949-88-1
M. Wt: 315.4
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Properties

CAS No.

2679949-88-1

Molecular Formula

C16H29NO5

Molecular Weight

315.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted reactions. Under acidic conditions, the Boc group is cleaved, releasing the free amine which can then participate in further reactions .

Comparison with Similar Compounds

Uniqueness:

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